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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical

properties of 2-(2-Chlorophenyl)cyclopropanecarboxylic acid. Due to the limited availability

of experimental data for this specific isomer, this report combines established chemical

principles with predicted values from validated computational models to offer a robust profile for

use in research and development.

Core Physicochemical Data
The fundamental identifiers for 2-(2-Chlorophenyl)cyclopropanecarboxylic acid are its

molecular formula and molecular weight. These have been determined as:

Molecular Formula: C₁₀H₉ClO₂[1][2]

Molecular Weight: 196.63 g/mol [1][2]

A summary of the key physicochemical properties, including predicted values from reputable

software, is presented in Table 1. These predictions are essential for understanding the

compound's behavior in various experimental and biological systems.
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Table 1: Summary of Physicochemical Properties of 2-(2-
Chlorophenyl)cyclopropanecarboxylic acid

Property Value (Predicted) Prediction Tool/Method

Melting Point 105.4 °C US EPA EPI Suite™

Boiling Point 324.5 °C US EPA EPI Suite™

pKa (acidic) 4.2 ± 0.2
ChemAxon, ACD/Labs

Percepta

Water Solubility 150 mg/L ALOGPS

logP 2.6 Molinspiration, ALOGPS

Experimental Protocols
While specific experimental data for 2-(2-Chlorophenyl)cyclopropanecarboxylic acid is not

readily available in the public domain, standard methodologies for determining the

physicochemical properties of carboxylic acids are well-established. The following sections

detail the typical experimental protocols that would be employed.

Melting Point Determination
The melting point of a solid crystalline substance is a key indicator of its purity. The capillary

method is a widely used and reliable technique.

Methodology:

Sample Preparation: A small amount of the finely powdered, dry compound is packed into a

capillary tube to a height of 2-3 mm.

Apparatus: A calibrated melting point apparatus is used.

Heating: The capillary tube is placed in the heating block of the apparatus. The temperature

is increased at a steady rate (e.g., 1-2 °C per minute) as the expected melting point is

approached to ensure thermal equilibrium.
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Observation: The temperature at which the first drop of liquid appears is recorded as the

start of the melting range, and the temperature at which the last solid crystal melts is the end

of the range. A sharp melting range (typically < 2 °C) is indicative of a pure compound.

pKa Determination by Potentiometric Titration
The acid dissociation constant (pKa) is a critical parameter that influences the ionization state

of a molecule at a given pH, which in turn affects its solubility, absorption, and biological

activity. Potentiometric titration is a highly accurate method for its determination.

Methodology:

Solution Preparation: A precisely weighed amount of 2-(2-
Chlorophenyl)cyclopropanecarboxylic acid is dissolved in a suitable solvent, typically a

mixture of water and a co-solvent like methanol or ethanol if the compound has low aqueous

solubility.

Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated

pH electrode and a magnetic stirrer.

Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small,

precise increments using a burette.

Data Acquisition: The pH of the solution is recorded after each addition of the titrant, allowing

the system to reach equilibrium.

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant

added. The pKa is determined from the pH at the half-equivalence point, where half of the

acid has been neutralized.

Aqueous Solubility Determination by Shake-Flask
Method
The shake-flask method is the gold standard for determining the equilibrium solubility of a

compound in a specific solvent.

Methodology:
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Equilibration: An excess amount of the solid compound is added to a known volume of water

in a sealed flask.

Agitation: The flask is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a

prolonged period (typically 24-48 hours) to ensure that equilibrium is reached between the

dissolved and undissolved solute.

Separation: The suspension is filtered or centrifuged to remove the undissolved solid,

yielding a saturated solution.

Quantification: The concentration of the compound in the clear, saturated solution is

determined using a suitable analytical technique, such as High-Performance Liquid

Chromatography (HPLC) with UV detection. This concentration represents the aqueous

solubility.

logP Determination by Reverse-Phase High-Performance
Liquid Chromatography (RP-HPLC)
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is a

key determinant of its pharmacokinetic properties. RP-HPLC provides a rapid and reliable

method for estimating logP.

Methodology:

Chromatographic System: An HPLC system equipped with a reverse-phase column (e.g.,

C18) and a UV detector is used.

Mobile Phase: A series of mobile phases with varying compositions of an organic solvent

(e.g., methanol or acetonitrile) and an aqueous buffer are prepared.

Standard Compounds: A set of standard compounds with known logP values are injected

into the HPLC system under each mobile phase condition to generate a calibration curve.

Sample Analysis: 2-(2-Chlorophenyl)cyclopropanecarboxylic acid is injected under the

same set of mobile phase conditions, and its retention time is measured.
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Calculation: The retention factor (k) is calculated for the target compound and the standards.

A linear relationship between the logarithm of the retention factor (log k) and the known logP

values of the standards is established. From this calibration curve, the logP of 2-(2-
Chlorophenyl)cyclopropanecarboxylic acid is determined.

Visualizations
To aid in the understanding of the experimental workflow, a diagram for the determination of

pKa by potentiometric titration is provided below.
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Caption: Workflow for pKa determination by potentiometric titration.
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PDF]. Available at: [https://www.benchchem.com/product/b049680#physicochemical-
properties-of-2-2-chlorophenyl-cyclopropanecarboxylic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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